(R)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate
Description
(R)-tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethylsulfonyl (triflyl) group at the 3-position of the pyrrolidine ring and a tert-butyl carbamate protecting group at the 1-position. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its reactivity as a leaving group (activated by the electron-withdrawing trifluoromethylsulfonyl moiety) and its stereochemical stability .
Properties
Molecular Formula |
C10H16F3NO5S |
|---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(trifluoromethylsulfonyloxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16F3NO5S/c1-9(2,3)18-8(15)14-5-4-7(6-14)19-20(16,17)10(11,12)13/h7H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
JVOWNVINJRINTN-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine derivatives with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoromethanesulfonyloxy group. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolidine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for drug discovery.
Medicine: It plays a role in the synthesis of potential therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-3-Trifluoromethanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonyloxy group is highly reactive, allowing the compound to participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: Not explicitly provided in available sources (listed as "NULL" in some catalogs) .
- Purity : ≥95% (as per commercial listings) .
- Applications : Used in stereoselective synthesis, cross-coupling reactions, and as a precursor for bioactive molecules.
Comparison with Similar Compounds
The compound is structurally and functionally related to other pyrrolidine-based sulfonates and carbamates. Below is a detailed comparison with four analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects :
- The trifluoromethylsulfonyloxy group in the target compound enhances leaving-group ability compared to methylsulfonyloxy analogs due to the strong electron-withdrawing effect of CF₃ . This makes it more reactive in nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed reactions.
- The 2-nitrophenylsulfonyloxy variant () is photolabile, enabling light-triggered deprotection in specialized syntheses .
Stereochemical Impact :
- The R-configuration in the target compound and its methylsulfonyl analog () is critical for enantioselective synthesis of drugs targeting chiral centers, such as protease inhibitors or kinase modulators.
- The S-configured methylsulfonyl derivative (97% purity) may exhibit divergent biological activity due to mirror-image stereochemistry .
The 2-(trifluoromethyl)phenoxy variant () replaces the sulfonate with a phenoxy group, reducing reactivity but enhancing binding affinity to aromatic receptors (e.g., GPCRs) .
Commercial Availability :
Q & A
Q. What are the key synthetic routes for preparing (R)-tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of the pyrrolidine scaffold. A common method includes:
- Step 1 : Reacting (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at 0–20°C.
- Step 2 : Using a base like triethylamine (TEA) to neutralize HCl byproducts .
- Critical factors : Temperature control (0°C minimizes side reactions), solvent polarity (DCM enhances nucleophilic displacement), and stoichiometric ratios (excess Tf₂O ensures complete conversion). Reported yields range from 70–85% under optimized conditions .
Q. How is enantiomeric purity validated for this compound, and what analytical techniques are essential?
- Chiral HPLC : Utilized with columns like Chiralpak AD-H or OD-H to resolve enantiomers. Retention time discrepancies confirm purity .
- Optical rotation : Measured using a polarimeter (e.g., [α]D²⁵ = +12.5° in methanol) to verify the (R)-configuration .
- NMR spectroscopy : ¹⁹F NMR (δ = -78 ppm for CF₃ group) and ¹H NMR (pyrrolidine ring protons at δ 3.4–4.2 ppm) confirm structural integrity .
Q. What are the primary applications of this compound in medicinal chemistry?
- Intermediate for drug discovery : The trifluoromethylsulfonyl (Tf) group acts as a leaving group, enabling nucleophilic substitutions to generate bioactive pyrrolidine derivatives (e.g., kinase inhibitors or GPCR modulators) .
- Pro-drug synthesis : Used to introduce masked amines or alcohols via deprotection of the tert-butyloxycarbonyl (Boc) group .
Advanced Research Questions
Q. How can reaction byproducts be minimized during sulfonylation, and what mechanistic insights explain their formation?
- Byproducts : Include di-sulfonylated pyrrolidine or racemization due to prolonged reaction times.
- Mitigation strategies :
- Mechanism : The Tf group’s strong electron-withdrawing nature increases the electrophilicity of the adjacent carbon, favoring SN2 displacement but risking over-sulfonylation if Tf₂O is in excess .
Q. What computational methods are employed to predict the reactivity of the trifluoromethylsulfonyloxy group?
- DFT calculations : Model transition states for nucleophilic attacks (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Solvent effects : COSMO-RS simulations predict solvent polarity’s impact on reaction rates (e.g., DCM vs. THF) .
- Data contradiction : Experimental yields in DCM (85%) vs. THF (60%) align with computed activation energies (ΔG‡ = 18 kcal/mol in DCM vs. 22 kcal/mol in THF) .
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in downstream derivatives?
- Case study : (R)-configured derivatives show 10-fold higher affinity for dopamine D3 receptors compared to (S)-isomers due to optimal spatial alignment with the receptor’s hydrophobic pocket .
- Methodology : Stereochemical retention is confirmed via X-ray crystallography of co-crystallized derivatives .
Q. What strategies optimize Boc-deprotection while preserving the Tf group’s integrity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
